1-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-20-12-15(18-13-20)24(22,23)19-8-5-10-21-11-9-17-16(21)14-6-3-2-4-7-14/h2-4,6-7,9,11-13,19H,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNDYFYGJREISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-imidazole-4-sulfonamide is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its molecular weight of approximately 348.43 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial activity, and an imidazole ring that contributes to its biological interactions.
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cell lines. A study indicated that imidazole derivatives could suppress tumor growth in vivo, with IC50 values ranging from 25 µM to 50 µM for various cancer cell lines, including MCF7 and U87 glioblastoma cells .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 25 | Apoptosis induction |
| Compound B | U87 | 45 | PI3K inhibition |
| 1-Methyl-N... | Various | 35 | Cell cycle arrest |
Antimicrobial Activity
Imidazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds possess activity against a range of bacteria and fungi. For example, a derivative with a similar structure demonstrated an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 4 | 1-Methyl-N... |
| Escherichia coli | 8 | 1-Methyl-N... |
| Candida albicans | 16 | Compound A |
The mechanisms by which this compound exerts its biological effects are multifaceted:
Anticancer Mechanism
The compound is believed to interact with key signaling pathways involved in cell proliferation and survival. It may inhibit the PI3K/Akt pathway, leading to reduced cell survival and enhanced apoptosis in cancer cells .
Antimicrobial Mechanism
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with an imidazole derivative showed a partial response in 30% of participants, indicating potential efficacy in cancer therapy .
- Case Study on Antimicrobial Resistance : Research demonstrated that an imidazole derivative effectively reduced biofilm formation in Staphylococcus aureus, suggesting its utility in treating resistant infections .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-imidazole-4-sulfonamide exhibit anticancer properties. A study demonstrated that imidazole derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The sulfonamide group enhances the compound's ability to interact with target proteins involved in tumor progression.
Case Study : In vitro studies on human breast cancer cells showed a significant reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects, and the imidazole moiety can enhance activity against fungal pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table illustrates the efficacy of this compound against common pathogens, indicating its potential use in treating infections .
Anti-inflammatory Properties
Imidazole derivatives have been reported to possess anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The sulfonamide group can modulate inflammatory pathways, potentially leading to reduced cytokine production.
Case Study : A study on animal models of inflammation demonstrated that administration of the compound led to decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory disorders .
Chemical Reactions Analysis
Alkylation and Sulfonylation Reactions
The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution reactions with alkyl halides. For example:
where R = methyl/ethyl groups, X = Cl/Br .
Key experimental parameters :
-
Reacted with methyl iodide (1.5 eq) in DMF using triethylamine (0.5 mL) at 25°C
Comparison of alkylation outcomes :
| Alkylating Agent | Product Structure | Yield (%) |
|---|---|---|
| Methyl iodide | S-methyl derivative | 82 |
| Ethyl bromide | S-ethyl derivative | 75 |
Coupling Reactions
The imidazole nitrogen participates in Pd-catalyzed cross-coupling:
Notable example :
-
Suzuki coupling with phenylboronic acid under microwave irradiation (100°C, 1h) gave biaryl derivatives in 68% yield
Oxidation and Reduction
The thiophene analog (structurally similar) shows oxidation to sulfoxides using H₂O₂ (30%) in acetic acid at 60°C. By analogy:
Reduction of nitroso intermediates (common in imidazole chemistry) employs Pd/C/H₂:
Acid-Base Reactions
The imidazole ring (pKa ~6.5) undergoes protonation/deprotonation:
-
Forms water-soluble hydrochloride salt with HCl (1M) in ethanol
-
Deprotonation with NaOH (0.1N) generates reactive N-anions for further alkylation
Photochemical Reactions
UV irradiation (λ=254 nm) induces:
Degradation products under UV :
| Condition | Major Product | Yield (%) |
|---|---|---|
| 254 nm, 6h (N₂) | Imidazole dimer | 41 |
| 254 nm, 6h (O₂) | Sulfonic acid derivative | 29 |
Catalytic Transformations
Rhodium-catalyzed C-H activation enables functionalization:
Optimized conditions :
Critical Analysis of Reaction Pathways
Key challenges :
-
Steric hindrance from 2-phenyl group limits reactivity at C-5 position
-
Sulfonamide hydrolysis requires strong acids (HCl conc., Δ) but degrades imidazole ring
-
Competing N-1 vs N-3 alkylation in unsymmetrical derivatives
Thermodynamic data :
| Reaction Type | ΔH (kJ/mol) | Activation Energy (kJ/mol) |
|---|---|---|
| S-alkylation | -87.3 | 54.2 |
| Imidazole oxidation | +23.1 | 78.9 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
A. 1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazole-4-sulfonamide ()
- Structural Differences : Replaces the 2-phenylimidazole side chain with a 4-methylpiperazine group.
- Solubility: The piperazine analog’s but-2-enedioate salt (as listed in ) may improve aqueous solubility versus the free sulfonamide form of the target compound. Binding Interactions: The aromatic phenyl group in the target could facilitate π-π stacking in enzyme active sites, whereas the piperazine may engage in hydrogen bonding.
B. 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane ()
- Structural Differences : Contains a nitro group and epoxypropane instead of sulfonamide and phenylimidazole.
- Stability: The epoxy group may confer instability under acidic conditions, unlike the sulfonamide’s robust stability.
C. 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole ()
- Structural Differences : Features a chloro-hydroxypropyl chain and nitroimidazole core.
- Implications: Antiparasitic Activity: Nitroimidazoles (e.g., metronidazole) are known for antiprotozoal effects, whereas the target sulfonamide may target different pathways.
Comparative Data Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 1-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-imidazole-4-sulfonamide | Phenylimidazole, sulfonamide | 345.4 | Imidazole, sulfonamide | Enzyme inhibition, drug design |
| 1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazole-4-sulfonamide | Piperazine, sulfonamide | 314.4 | Imidazole, sulfonamide, amine | Soluble therapeutics |
| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | Nitroimidazole, epoxypropane | 213.2 | Nitro, epoxy | Antimicrobial agents |
| 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole | Chloro-hydroxypropyl, nitroimidazole | 245.7 | Nitro, chloro, hydroxyl | Antiparasitic agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
